The Discovery and Synthesis of STS-E424: A Novel Frataxin-Upregulating Agent for Friedreich's Ataxia
The Discovery and Synthesis of STS-E424: A Novel Frataxin-Upregulating Agent for Friedreich's Ataxia
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of STS-E424, a small molecule agonist of the tissue-protective erythropoietin (EPO) receptor. Developed as a potential therapeutic for Friedreich's Ataxia (FRDA), STS-E424 represents a targeted approach to upregulate frataxin (FXN), the protein deficient in this debilitating neurodegenerative disease. This document is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry.
The Therapeutic Challenge: Friedreich's Ataxia and the Need for Frataxin Restoration
Friedreich's Ataxia is a rare, inherited neurodegenerative disorder caused by insufficient levels of the mitochondrial protein frataxin.[1] This deficiency leads to mitochondrial iron overload, impaired energy production, and increased oxidative stress, primarily affecting the nervous system and heart.[1] The core therapeutic strategy for FRDA is to restore frataxin levels. While recombinant human erythropoietin (rhEPO) was shown to increase frataxin, its clinical utility is hampered by its hematopoietic effects, such as increasing red blood cell count. This led to the search for non-hematopoietic EPO mimetics that could selectively activate the tissue-protective signaling pathway.
The discovery of STS-E424 arose from this targeted search. It was identified as a small molecule that acts as an agonist for the tissue-protective EPO receptor, a heterodimer composed of the EPO receptor (EPOR) and the beta common chain (CD131).[2][3] Unlike rhEPO which primarily activates the EPOR homodimer leading to erythropoiesis, STS-E424 selectively engages the heterodimeric receptor, initiating a signaling cascade that upregulates frataxin expression without impacting hematopoiesis.[1][4][5][6] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for this neurological disease.[1][4][5][6]
Synthesis of STS-E424: A Proposed Retrosynthetic Approach
While the specific, detailed synthesis protocol for STS-E424 (2-{2][4][7]triazolo[1,5-a]pyrimidin-2-yl}oxy)ethylamino}ethan-1-ol) is noted as being in the supplementary data of a key publication, this information is not readily accessible.[2][3] However, based on the structure of the molecule and established synthetic methodologies for the[2][4][7]triazolo[1,5-a]pyrimidine core, a plausible synthetic route can be proposed. The general strategy involves the condensation of 3-amino-1,2,4-triazole with a β-dicarbonyl compound to form the core, followed by functionalization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for STS-E424.
Step-by-Step Methodology (Proposed)
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Formation of the[2][4][7]triazolo[1,5-a]pyrimidine Core :
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Reaction: Condensation of 3-amino-1,2,4-triazole with acetylacetone (pentane-2,4-dione).
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Rationale: This is a standard and efficient method for constructing the bicyclic triazolopyrimidine system. The reaction is typically acid-catalyzed and driven by the removal of water.
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Procedure:
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Dissolve equimolar amounts of 3-amino-1,2,4-triazole and acetylacetone in a suitable solvent such as ethanol or acetic acid.
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Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
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Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to allow the product, 2-hydroxy-5,7-dimethyl-[2][4][7]triazolo[1,5-a]pyrimidine, to precipitate.
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Filter, wash with a cold solvent, and dry the product.
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Introduction of the Phenylaminoethyl Linker :
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Reaction: Williamson ether synthesis between the hydroxyl group of the triazolopyrimidine core and a suitable haloamine, such as 2-chloro-N-phenylethanamine.
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Rationale: This reaction forms the ether linkage. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
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Procedure:
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Suspend the product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF).
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Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and stir to form the alkoxide.
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Add 2-chloro-N-phenylethanamine dropwise to the mixture.
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Heat the reaction and monitor by TLC until the starting material is consumed.
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Perform an aqueous workup to remove the solvent and excess reagents, followed by purification, likely via column chromatography.
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Final N-Alkylation to Yield STS-E424 :
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Reaction: N-alkylation of the secondary amine with 2-bromoethanol.
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Rationale: This step introduces the terminal ethanol group. The secondary amine is nucleophilic and will displace the bromide from 2-bromoethanol. A non-nucleophilic base is often added to scavenge the HBr generated.
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Procedure:
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Dissolve the product from Step 2 in a solvent such as acetonitrile.
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Add a mild base, for example, diisopropylethylamine (DIPEA).
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Add 2-bromoethanol and heat the mixture.
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Monitor the reaction by TLC.
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Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to yield STS-E424.
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Molecular Mechanism of Action: Selective Activation of the Tissue-Protective EPO Receptor
STS-E424 exerts its therapeutic effect by selectively activating the tissue-protective EPO receptor, a heterodimer of the erythropoietin receptor (EPOR) and the β common receptor (CD131). This selectivity is key to its favorable safety profile, as it avoids the activation of the EPOR/EPOR homodimer responsible for erythropoiesis.
Upon binding to the EPOR/CD131 complex, STS-E424 induces a conformational change that leads to the phosphorylation and activation of Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domains of the receptor subunits. These phosphorylated sites serve as docking stations for various signaling proteins, including Signal Transducer and Activator of Transcription (STAT) proteins and the p85 subunit of Phosphoinositide 3-kinase (PI3K). The activation of the PI3K/Akt pathway is a critical downstream event that ultimately leads to the transcriptional upregulation of the frataxin gene (FXN), resulting in increased levels of frataxin protein.
Caption: Signaling pathway of STS-E424 via the tissue-protective EPO receptor.
Preclinical Efficacy: In Vitro and In Vivo Evidence
The therapeutic potential of STS-E424 has been demonstrated in several preclinical models, showing a consistent ability to increase frataxin levels in a dose-dependent manner.
In Vitro Activity
Studies in various cell lines have confirmed the ability of STS-E424 to upregulate frataxin. In primary human cortical cells, treatment with STS-E424 led to a significant, dose-dependent increase in FXN protein levels.[2] Similar effects were observed in retinoic-acid differentiated murine P19 cells and, importantly, in peripheral blood mononuclear cells (PBMCs) derived from both healthy individuals and FRDA patients.[2]
| Cell Model | Concentration Range | Maximum Increase in FXN Protein (Mean ± SD) | Reference |
| Primary Human Cortical Cells | 0.1 nM - 100 nM | 48 ± 9% | [2] |
| Murine P19 Cells | 50 nM - 5 µM | > 70% (at 5 µM) | [2] |
| Human PBMCs (Normal & FRDA) | Not specified | Significant increase reported | [2] |
In Vivo Efficacy
In the KIKO (Knock-In-Knock-Out) mouse model of Friedreich's Ataxia, STS-E424 demonstrated the ability to increase frataxin mRNA in key affected tissues. This is particularly significant as it confirms the compound's bioavailability and activity in a living organism.
| Animal Model | Tissue | Outcome | Reference |
| KIKO Mice | Brain | Significant increase in Fxn mRNA levels | [4][7] |
| KIKO Mice | Heart | Significant increase in Fxn mRNA levels | [2][7] |
Standardized Experimental Protocols
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Cell Lysis: Culture cells to desired confluency and treat with STS-E424 for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for frataxin overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify band intensity using densitometry software and normalize frataxin levels to the loading control.
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RNA Extraction: Treat cells or tissues as required. Extract total RNA using a commercial kit (e.g., RNeasy Kit) and treat with DNase I to remove genomic DNA contamination.
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RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
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cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qRT-PCR: Set up the PCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the FXN gene and a reference gene (e.g., GAPDH, RPL13).
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Thermal Cycling: Perform the reaction in a real-time PCR instrument.
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Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of FXN mRNA using the ΔΔCt method, normalizing to the reference gene.
Caption: Experimental workflow for preclinical evaluation of STS-E424.
Conclusion and Future Perspectives
STS-E424 is a promising small molecule therapeutic candidate for Friedreich's Ataxia. Its discovery validates the approach of targeting the tissue-protective EPO receptor to achieve frataxin upregulation without the confounding hematopoietic side effects of EPO itself. The preclinical data strongly support its mechanism of action and demonstrate its potential to address the root cause of FRDA.
Future investigations will be necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a comprehensive safety profile in advanced preclinical models. The successful translation of STS-E424 into clinical trials will depend on these further studies. Nonetheless, STS-E424 stands as a significant advancement in the search for a disease-modifying therapy for Friedreich's Ataxia, offering hope to patients and a valuable tool for researchers in the field.
References
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Petrillo, S., et al. (2022). Drug Repositioning in Friedreich Ataxia. Frontiers in Pharmacology, 13, 832591. [Link]
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Miller, J.L., et al. (2017). Erythropoietin and small molecule agonists of the tissue-protective erythropoietin receptor increase FXN expression in vitro and in vivo. Neuropharmacology, 123, 34-45. [Link]
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Boesch, S., & Indelicato, E. (2019). Erythropoietin and Friedreich Ataxia: Time for a Reappraisal? Frontiers in Neuroscience, 13, 429. [Link]
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Miller, J.L., et al. (2015). Discovery and Characterization of Nonpeptidyl Agonists of The Tissue-Protective Erythropoietin Receptor. Journal of Pharmacology and Experimental Therapeutics, 353(3), 515-526. [Link]
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Strawser, C., et al. (2017). Pharmacological therapeutics in Friedreich ataxia: the present state. Expert Opinion on Orphan Drugs, 5(11), 895-907. [Link]
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Saccà, F., et al. (2022). Drug Repositioning in Friedreich Ataxia. Frontiers in Pharmacology, 13. [Link]
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Miller, J.L., et al. (2017). Erythropoietin and small molecule agonists of the tissue-protective... Neuropharmacology. [Link]
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Miller, J.L., et al. (2015). RhEPO and STS-E412 increase EPOR phosphorylation in primary cultures of... ResearchGate. [Link]
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Boesch, S., & Indelicato, E. (2019). Erythropoietin and Friedreich Ataxia: Time for a Reappraisal?. Frontiers in Neuroscience. [Link]
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Ataxia y Ataxias. (2019). Fármacos en desarrollo para la Ataxia de Friedreich, Actualización septiembre 2019. [Link]
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Petrillo, S., et al. (2022). Drug Repositioning in Friedreich Ataxia. ResearchGate. [Link]
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Unspecified Author. (n.d.). Functional characterization of Frataxin isoforms and mechanisms of... [Link]
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